molecular formula C10H13N3OS B11880478 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B11880478
M. Wt: 223.30 g/mol
InChI Key: DCZJMFATNFFFHC-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the thiophene ring and the spiro linkage imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines with suitable dipolarophiles under specific conditions. For instance, the reaction can be carried out in ethanol (EtOH) in the presence of triethylamine (Et3N) under ultrasound irradiation . The reaction conditions, such as amplitude and reaction time, can significantly influence the yield and orientation of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene involves its interaction with molecular targets through its unique spiro structure and functional groups. The thiophene ring can participate in π-π interactions, while the spiro linkage can influence the compound’s overall conformation and reactivity. Specific pathways and molecular targets would depend on the context of its application, such as binding to biological macromolecules or participating in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is unique due to its combination of a thiophene ring and a spiro linkage, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and application in various fields .

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

3-thiophen-2-yl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C10H13N3OS/c1-2-8(15-7-1)9-12-10(14-13-9)3-5-11-6-4-10/h1-2,7,11H,3-6H2,(H,12,13)

InChI Key

DCZJMFATNFFFHC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12N=C(NO2)C3=CC=CS3

Origin of Product

United States

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